2,4-dichloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide
Description
2,4-Dichloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide is a tetrahydroquinazoline derivative featuring a 2,4-dichlorobenzamide substituent. This compound’s dichlorophenyl group and rigid bicyclic core may enhance binding affinity and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
2,4-dichloro-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c1-17(2)6-13-11(14(23)7-17)8-20-16(21-13)22-15(24)10-4-3-9(18)5-12(10)19/h3-5,8H,6-7H2,1-2H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBUUWJNYOBNIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Tetrahydroquinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinazolinone ring.
Introduction of the Dichloro Groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride introduce the dichloro substituents on the benzamide ring.
Coupling Reaction: The final step involves coupling the dichloro-substituted benzamide with the tetrahydroquinazolinone core under conditions that facilitate amide bond formation, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the tetrahydroquinazolinone moiety can be reduced to form alcohols or amines.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Amide Group
The target compound’s benzamide group distinguishes it from analogs with alternative amide substituents:
- N-[7-(4-Methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide (): Retains the benzamide group but introduces a 4-methylphenyl substituent on the tetrahydroquinazoline core.
- 2-Chloro-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide (): Replaces benzamide with a smaller chloroacetamide group, reducing steric bulk but possibly diminishing aromatic stacking interactions .
- N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-methylbutanamide (): Features an aliphatic 3-methylbutanamide chain, which may enhance solubility in nonpolar environments compared to aromatic amides .
Functional Group Modifications
- 4-((7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)-N-(4-nitrophenyl)benzenesulfonamide (Compound 11, ): Substitutes the amide with a sulfonamide group and adds a nitroaryl moiety. Sulfonamides are known carbonic anhydrase inhibitors, suggesting this analog may exhibit stronger enzyme-binding activity .
- Potassium (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanide (): A sulfanide salt form, which improves aqueous solubility and ionic interactions in biological systems .
Extended Substituents and Hybrid Structures
- ETHYL 4-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate (): Incorporates a piperazine ring, introducing basicity and hydrogen-bonding capability. Predicted properties include a density of 1.217 g/cm³ and boiling point of 529.8°C, reflecting increased molecular weight (332.4 g/mol) and polarity compared to the target compound .
- 4-Methyl-N-{7-[4-(1-methylethyl)phenyl]-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide (): Adds a bulky isopropylphenyl group to the core, which may sterically hinder target engagement but improve pharmacokinetic retention .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
